

# Spectroscopic Profile of Dioxybenzone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dioxybenzone (Standard)*

Cat. No.: *B1678072*

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This technical guide provides a comprehensive overview of the spectroscopic data for dioxybenzone (Benzophenone-8), a widely used UV filter in sunscreen and other personal care products. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for dioxybenzone.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of dioxybenzone provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data for Dioxybenzone (90 MHz,  $\text{CDCl}_3$ )[1]

| Chemical Shift (ppm) | Assignment |
|----------------------|------------|
| 11.61                | A          |
| 10.26                | B          |
| 7.56                 | C          |
| 7.55                 | D          |
| 7.47                 | E          |
| 7.06                 | F          |
| 6.94                 | G          |
| 6.52                 | J          |
| 6.49                 | K          |
| 3.864                | L          |

Note: The assignments A-L correspond to the different protons in the dioxybenzone molecule. Specific assignment to individual protons requires further 2D NMR analysis.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the dioxybenzone molecule.

Table 2: <sup>13</sup>C NMR Chemical Shift Data for Dioxybenzone (CDCl<sub>3</sub>)[2]

| Chemical Shift (ppm) | Assignment |
|----------------------|------------|
| 200.41               | 1          |
| 166.21               | 2          |
| 165.65               | 3          |
| 160.81               | 4          |
| 135.02               | 5          |
| 132.38               | 7          |
| 120.37               | 8          |
| 118.76               | 9          |
| 118.38               | 10         |
| 113.23               | 11         |
| 107.43               | 12         |
| 101.52               | 13         |
| 55.59                | 14         |

Note: The assignments 1-14 correspond to the different carbon atoms in the dioxybenzone molecule. The peak at 200.41 ppm is characteristic of a ketone carbonyl carbon.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a complete, detailed peak list is not publicly available, the key characteristic absorptions for dioxybenzone can be inferred from its structure and data on related benzophenones. The IR spectrum is typically measured on a KBr disc.<sup>[2]</sup>

Table 3: Characteristic IR Absorptions for Dioxybenzone

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Vibration Mode                |
|--------------------------------|------------------|-------------------------------|
| ~3200-3500                     | O-H              | Stretching (phenolic)         |
| ~3000-3100                     | C-H              | Stretching (aromatic)         |
| ~2850-3000                     | C-H              | Stretching (methyl)           |
| ~1630                          | C=O              | Stretching (ketone)           |
| ~1450-1600                     | C=C              | Stretching (aromatic)         |
| ~1200-1300                     | C-O              | Stretching (ether and phenol) |

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of dioxybenzone provides information about its molecular weight and fragmentation pattern.

Table 4: GC-MS Fragmentation Data for Dioxybenzone[3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
|----------------------------|------------------------|
| 121.0                      | 99.99                  |
| 124.0                      | 54.34                  |
| 244.0                      | 49.62                  |
| 151.0                      | 38.74                  |
| 227.0                      | 36.46                  |

The peak at m/z 244.0 corresponds to the molecular ion [M]<sup>+</sup>, confirming the molecular weight of dioxybenzone. The other peaks represent fragment ions formed during the ionization process.

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve 5-10 mg of dioxybenzone in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved and the solution is clear.

### Data Acquisition ( $^1\text{H}$ and $^{13}\text{C}$ NMR):

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.
- For  $^1\text{H}$  NMR, the spectral width is set to cover the expected range of chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is used to simplify the spectrum. The spectral width is set to a wider range (typically 0-220 ppm). A larger number of scans is usually required due to the lower natural abundance of  $^{13}\text{C}$ .
- The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

## FT-IR Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dioxybenzone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

#### Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (Electron Ionization)

#### Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

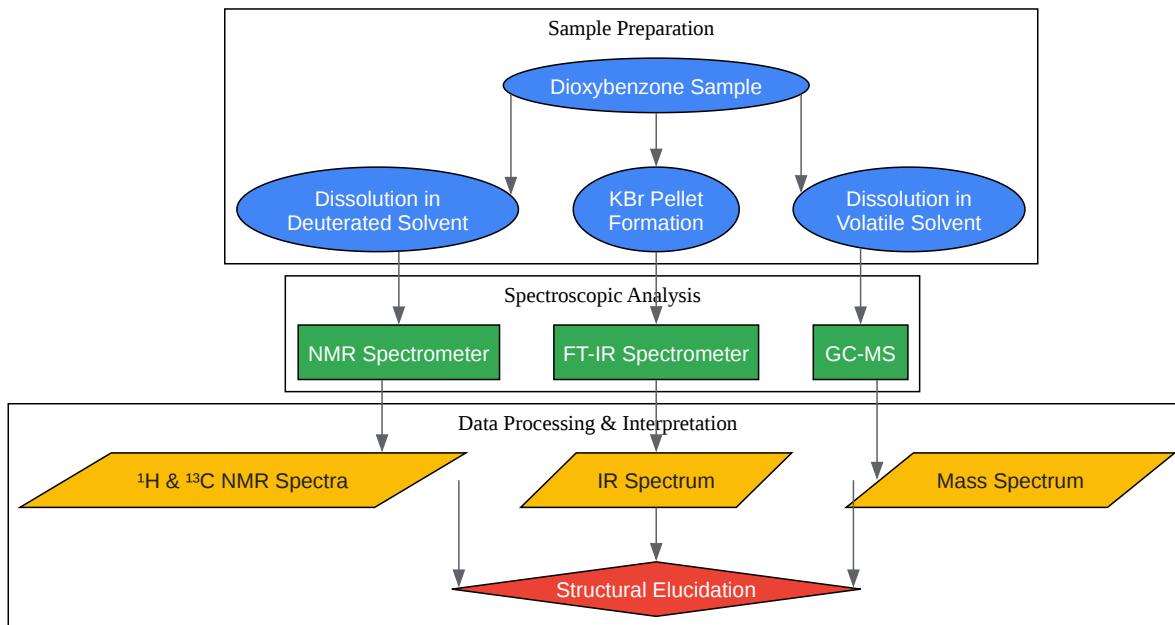
- Dissolve a small amount of dioxybenzone in a suitable volatile solvent.
- Inject the solution into the gas chromatograph, where the compound is vaporized and separated from the solvent.
- The separated dioxybenzone then enters the mass spectrometer.

#### Data Acquisition (EI-MS):

- In the ion source, the vaporized dioxybenzone molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]
- The resulting positive ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer according to their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like dioxybenzone.



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Caption: General workflow for the spectroscopic analysis of dioxybenzone.

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